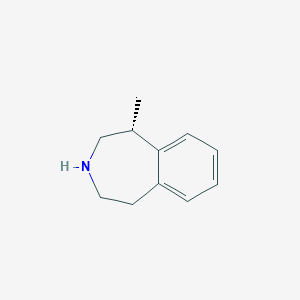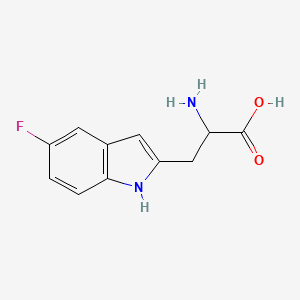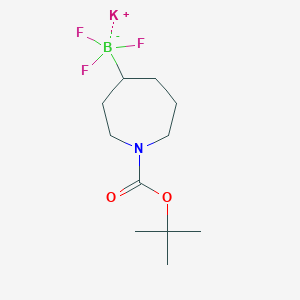
Potassium (1-(tert-butoxycarbonyl)azepan-4-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide is a chemical compound with the molecular formula C11H20BF3NO2K It is a boron-containing compound that features a trifluoroborate group attached to an azepane ring, which is further protected by a tert-butoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The azepane ring is then protected with a tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Trifluoroborate Group: The final step involves the introduction of the trifluoroborate group. This can be achieved by reacting the protected azepane with a boron trifluoride source in the presence of a potassium salt.
Industrial Production Methods
Industrial production of potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of azepane and tert-butyl chloroformate.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions for each step to maximize yield and purity.
Purification and Isolation: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Coupling Reactions: Palladium or nickel catalysts in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted azepane derivatives.
Hydrolysis: Formation of the free amine.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
Applications De Recherche Scientifique
Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide involves its ability to participate in various chemical reactions. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the reactive amine functionality. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the azepane ring.
Comparaison Avec Des Composés Similaires
Potassium {1-[(tert-butoxy)carbonyl]azepan-4-yl}trifluoroboranuide can be compared with other similar compounds, such as:
Potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide: Similar structure but with a piperidine ring instead of an azepane ring.
Potassium {1-[(tert-butoxy)carbonyl]-5,5-difluoroazepan-4-yl}methyltrifluoroboranuide: Contains additional fluorine atoms on the azepane ring.
Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide: Features a pyrrolidine ring instead of an azepane ring.
These compounds share similar reactivity patterns but differ in their ring structures and substituents, which can influence their chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H20BF3KNO2 |
|---|---|
Poids moléculaire |
305.19 g/mol |
Nom IUPAC |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-7-4-5-9(6-8-16)12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1 |
Clé InChI |
BFGRPMRZOKDABS-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CCCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)
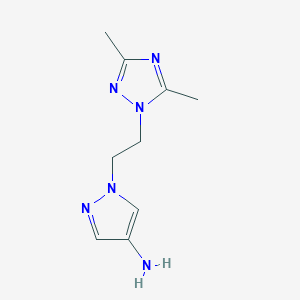
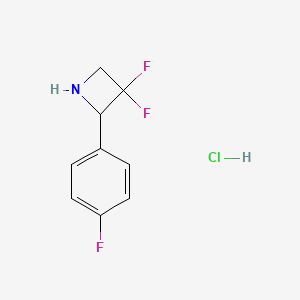

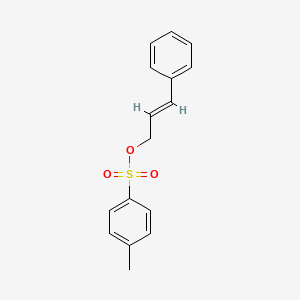
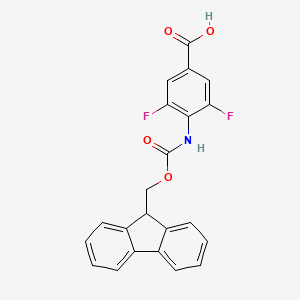
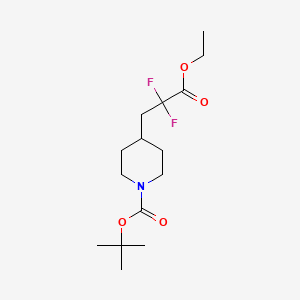
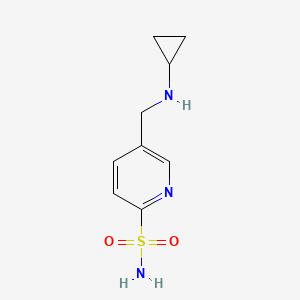
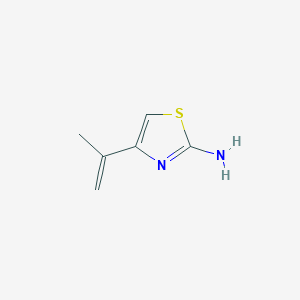
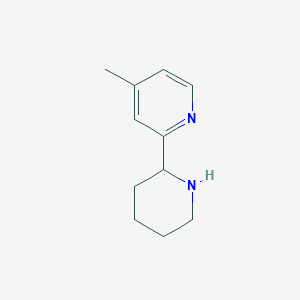
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
![2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol](/img/structure/B13571134.png)
